molecular formula C14H16ClF2NO4S B2748255 Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate CAS No. 2172432-26-5

Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate

Katalognummer: B2748255
CAS-Nummer: 2172432-26-5
Molekulargewicht: 367.79
InChI-Schlüssel: NHUXQFZLWRASOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with chlorosulfonyl and difluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the difluoromethyl group. The chlorosulfonyl group is then added through a sulfonylation reaction. The final step involves the esterification of the piperidine ring with benzyl alcohol under acidic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorosulfonyl group with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group may act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives with functional groups like sulfonyl, fluorine, and benzyl esters. Examples include:

Uniqueness

The uniqueness of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorosulfonyl and difluoromethyl groups makes it a versatile intermediate for the synthesis of a wide range of derivatives .

Biologische Aktivität

Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is a synthetic compound with potential biological activity, particularly in the context of pharmacological research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈ClNO₄S
  • Molecular Weight : 331.82 g/mol
  • CAS Number : 2172432-26-5
  • Melting Point : 81-82 °C

The compound features a piperidine ring substituted with a chlorosulfonyl group and difluoromethyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may function as antagonists at various dopamine receptors, particularly the dopamine D4 receptor (D4R). The D4R is implicated in several neurological conditions, including Parkinson's disease and schizophrenia. The structural modifications in this compound enhance its selectivity and stability compared to other analogs.

Antagonistic Properties

In vitro studies have shown that derivatives of piperidine compounds exhibit significant antagonistic activity against D4R. For instance, the introduction of halogenated benzyl groups has been shown to improve binding affinity significantly (e.g., Ki values ranging from 96 nM to 338 nM) . This suggests that this compound may also possess similar or enhanced antagonistic properties.

Stability and Metabolism

The stability of this compound in biological systems is crucial for its therapeutic potential. Research indicates that certain modifications to the piperidine scaffold can improve metabolic stability in liver microsomes. For example, compounds with a similar structure showed improved stability, suggesting that this compound could be designed to minimize metabolic degradation .

Case Studies

  • Dopamine Receptor Interaction : A study focused on the interaction of various piperidine derivatives with D4R revealed that specific structural features significantly influence receptor binding and activity. The findings highlighted the importance of substituents on the piperidine ring for enhancing receptor selectivity .
  • Neuropharmacological Effects : In vivo studies involving similar compounds have demonstrated their potential in modulating dopaminergic pathways, which could be beneficial in treating disorders characterized by dopamine dysregulation, such as Parkinson's disease .

Data Table: Summary of Biological Activity

PropertyValue/Description
Dopamine Receptor Target D4R
Ki Values Ranges from 96 nM to 338 nM
Metabolic Stability Improved with specific structural modifications
Therapeutic Potential Possible treatment for Parkinson's disease and schizophrenia

Eigenschaften

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO4S/c15-23(20,21)10-12-8-18(7-6-14(12,16)17)13(19)22-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUXQFZLWRASOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(F)F)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.